Dimethyl Hexanedioate-2,2,5,5-d4
Overview
Description
Dimethyl Hexanedioate-2,2,5,5-d4, also known as Dimethyl (2,2,5,5-2H4)hexanedioate, is a deuterated compound with the molecular formula C8H10D4O4 and a molecular weight of 178.22 g/mol . This compound is a deuterated analog of Dimethyl Hexanedioate, where four hydrogen atoms are replaced by deuterium atoms. It is primarily used in research settings, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl Hexanedioate-2,2,5,5-d4 can be synthesized through the esterification of deuterated hexanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The deuterated starting materials are often sourced from specialized suppliers .
Chemical Reactions Analysis
Types of Reactions: Dimethyl Hexanedioate-2,2,5,5-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form deuterated hexanedioic acid and methanol.
Reduction: It can be reduced to form deuterated hexanediol using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Deuterated hexanedioic acid and methanol.
Reduction: Deuterated hexanediol.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Dimethyl Hexanedioate-2,2,5,5-d4 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Dimethyl Hexanedioate-2,2,5,5-d4 is primarily related to its role as an isotopic label. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered reaction rates and stability. These differences allow researchers to track the compound through various processes and gain insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Dimethyl Hexanedioate: The non-deuterated analog with similar chemical properties but without the isotopic labeling.
Dimethyl Malonate: Another ester with two ester groups but a shorter carbon chain.
Dimethyl Succinate: Similar ester with a four-carbon chain instead of six.
Uniqueness: Dimethyl Hexanedioate-2,2,5,5-d4 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
dimethyl 2,2,5,5-tetradeuteriohexanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i5D2,6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-NZLXMSDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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